5-Methyl-2-phenyl-4-vinyloxazole is classified as an oxazole derivative, which is a type of nitrogen-containing heterocycle. Oxazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 5-methyl-2-phenyl-4-vinyloxazole can be achieved through several methods, primarily involving the reaction of substituted oxazoles with vinyl groups. One common approach includes the use of cross-coupling reactions, such as Suzuki or Heck reactions, where the vinylic group is introduced onto the oxazole core.
The molecular structure of 5-methyl-2-phenyl-4-vinyloxazole can be described as follows:
5-Methyl-2-phenyl-4-vinyloxazole participates in various chemical reactions typical for oxazole derivatives:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time .
The mechanism of action for compounds like 5-methyl-2-phenyl-4-vinyloxazole often involves interactions at a molecular level with biological targets:
Research into its mechanism is ongoing, focusing on elucidating specific interactions at the molecular level.
The physical and chemical properties of 5-methyl-2-phenyl-4-vinyloxazole include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide insights into its structure:
5-Methyl-2-phenyl-4-vinyloxazole has several scientific applications:
Research continues to explore these applications further, particularly in developing novel therapeutic agents .
Oxazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. The 5-methyl-2-phenyloxazole motif, in particular, serves as a fundamental structural template for bioactive molecule development. This heterocyclic system comprises a five-membered ring containing both nitrogen and oxygen atoms, which confers significant electronic diversity and enables diverse binding interactions with biological targets [1]. The methyl group at the C5 position enhances metabolic stability through steric protection, while the phenyl ring at C2 provides a planar hydrophobic domain essential for target recognition and binding affinity [4].
The structural attributes of 5-methyl-2-phenyloxazole derivatives translate directly to their broad therapeutic applications. As evidenced in Table 1, modifications at the C4 position yield compounds with significant pharmacological activities:
Table 1: Pharmacological Profiles of C4-Substituted 5-Methyl-2-phenyloxazole Derivatives
| C4 Substituent | Biological Activity | Molecular Target | Reference |
|---|---|---|---|
| Carboxamide | Anticancer (Apoptosis induction) | Caspase activation pathways | [5] |
| Trimethoxyphenyl | Antimitotic (Tubulin polymerization inhibition) | Colchicine binding site on β-tubulin | [4] |
| Alkenyl derivatives | Antimicrobial | Microbial enzyme systems | [7] |
| Heteroaryl systems | Anti-inflammatory | COX-1/COX-2 enzymes | [1] |
Structure-activity relationship (SAR) studies reveal that the electronic environment at C4 critically influences biological potency. Electron-withdrawing groups at this position enhance hydrogen-bonding capacity and dipole interactions, while bulky substituents can be accommodated to improve target specificity [4] [5]. For instance, in antitubulin agents, the C4 position serves as an anchor point for aromatic pharmacophores that mimic the trimethoxyphenyl motif of combretastatin A-4, enabling potent disruption of microtubule dynamics at nanomolar concentrations [4].
The oxazole ring also demonstrates remarkable metabolic resilience, resisting oxidative degradation more effectively than related five-membered heterocycles. This stability profile stems from the electron-deficient character of the oxazole ring, which reduces susceptibility to cytochrome P450-mediated oxidation. Additionally, the ring system maintains optimal lipophilicity parameters (calculated logP values typically ranging from 2.1-3.8), facilitating cellular membrane penetration while retaining sufficient aqueous solubility for bioavailability [1] [7].
The synthetic versatility of the oxazole core enables strategic functionalization for drug optimization. As demonstrated by compounds like 4g (5-(m-fluoro-p-methoxyphenyl)-2-methyl-4-(3',4',5'-trimethoxyphenyl)oxazole), minor structural modifications at C4 can dramatically enhance potency—in this case, resulting in antiproliferative activity 940-fold greater than reference compounds against certain cancer cell lines [4]. This functional adaptability positions the 5-methyl-2-phenyloxazole scaffold as an indispensable platform for rational drug design across therapeutic areas.
The introduction of a vinyl group at the C4 position of 5-methyl-2-phenyloxazole creates a chemically versatile handle for structural diversification and targeted biological activity modulation. The 4-vinyl substituent extends molecular conjugation, enhancing electronic communication across the oxazole system while providing a planar, electron-rich domain for biomolecular interactions [6] [7]. This configuration exhibits several advantageous properties for bioactive molecule design:
Comparative SAR analyses reveal that vinyl substitution confers distinct advantages over alkyl or aryl substituents at C4. As shown in Table 2, vinyl and alkenyl derivatives exhibit enhanced potency profiles across multiple biological targets:
Table 2: Biological Activity Comparison of C4-Substituted Oxazoles
| C4 Substituent Type | Anticancer Potency (IC₅₀ range) | Antimicrobial Efficacy (MIC range) | Structural Flexibility |
|---|---|---|---|
| Vinyl/Alkenyl | 0.35-20 nM | 25-200 μg/mL | High |
| Alkyl | 33-702 nM | >200 μg/mL | Moderate |
| Aryl | 0.8-3100 nM | 50-200 μg/mL | Low |
| Heteroaryl | 1.9-12 μM | 25-150 μg/mL | Moderate |
Data compiled from [4] [6] [7]
The exceptional potency of vinyl/alkenyl derivatives (exemplified by sub-nanomolar IC₅₀ values in certain cancer cell lines) stems from their ability to participate in covalent binding mechanisms or act as Michael acceptors for biological nucleophiles when appropriately activated [4]. Furthermore, the vinyl group's rotational freedom allows adaptive binding to flexible enzyme active sites, as demonstrated by oxazole-containing antitubulin agents that effectively occupy the colchicine binding pocket through optimal positioning of their trimethoxyphenyl pharmacophores [4].
In antimicrobial applications, vinyl-substituted oxazoles demonstrate expanded spectrum activity. The 4-vinyl functionality enhances membrane penetration in Gram-negative bacteria through interactions with lipopolysaccharide components, overcoming a key limitation of many heterocyclic antimicrobials [7]. Molecular modeling studies indicate that the vinyl group's planar geometry and electron density facilitate stacking interactions with aromatic residues in microbial enzymes, while its moderate hydrophobicity (π-value ≈ 1.1) optimizes desolvation energy during target binding [6] [7].
Strategically functionalized vinyl-oxazoles also serve as precursors for complex molecular architectures. The vinyl group undergoes regioselective transformations to introduce amino acid moieties [9], heterocyclic systems [6], or peptide mimetics—significantly expanding the pharmacophore space accessible from the oxazole core. For example, 4-vinyloxazoles can participate in [4+2] cycloadditions to generate bicyclic scaffolds that conformationally constrain drug candidates while maintaining the electronic benefits of the oxazole ring [7]. This synthetic flexibility positions 5-methyl-2-phenyl-4-vinyloxazole as a structurally adaptable intermediate for developing targeted therapeutic agents across disease areas.
Table 3: Bioactive Applications of Vinyl/Alkenyl-Substituted Oxazole Derivatives
| Oxazole Derivative | Biological Application | Key Mechanism | Reference |
|---|---|---|---|
| 4-(m-fluoro-p-methoxyphenylvinyl)-2-methyl-5-(3',4',5'-trimethoxyphenyl)oxazole | Anticancer (Cytotoxic) | Tubulin polymerization inhibition (IC₅₀ = 0.35 nM) | [4] |
| 5-(Allyl)-2-(2-hydroxyphenyl)-1,3,4-oxadiazole | Antimicrobial/Antioxidant | Radical scavenging and microbial growth inhibition | [9] |
| 2-(2-hydroxyphenyl)-5-vinyl-1,3,4-oxadiazole-amino acid conjugates | Dual-acting antibacterial/antioxidant agents | Membrane disruption and reactive oxygen species scavenging | [9] |
| 5-Vinyloxazole-thiazole hybrids | Antifungal | Ergosterol biosynthesis inhibition | [6] |
The strategic installation of the vinyl group at the C4 position of 5-methyl-2-phenyloxazole employs several specialized synthetic methodologies. The most efficient approaches include:
Pd-Catalyzed Cross-Coupling: Bromination at C4 followed by Suzuki-Miyaura coupling with vinylboronic acids provides direct access to 4-vinyloxazoles. This method, conducted under heterogeneous conditions [PdCl₂(DPPF), CsF] in 1,4-dioxane at 65°C, achieves yields exceeding 85% with excellent functional group tolerance [4]. The reaction proceeds via oxidative addition of the 4-bromooxazole to Pd(0), transmetalation with the vinylboron species, and reductive elimination to form the vinyl-oxazole linkage.
Wittig Olefination: 4-Formyl-5-methyl-2-phenyloxazole undergoes Wittig reactions with phosphonium ylides to install diverse vinyl substituents. This method enables introduction of functionalized vinyl groups (e.g., ester-substituted, heteroaryl-substituted) through selection of appropriate ylide precursors [9]. The reaction typically employs sodium hydride as base in THF at 0°C to room temperature, yielding (E)-configured vinyloxazoles preferentially (>7:1 E/Z selectivity).
Knoevenagel Condensation: For electron-deficient vinyl systems, condensation of 4-acetyloxazole derivatives with aldehydes in the presence of piperidine catalyst provides extended vinylogous systems with conjugated electron-withdrawing groups. This method proves particularly valuable for creating push-pull chromophores with enhanced electronic properties [7].
The vinyl group's inherent reactivity enables diverse post-functionalization strategies to expand molecular complexity:
The synthetic flexibility of 5-methyl-2-phenyl-4-vinyloxazole enables systematic exploration of structure-activity relationships in drug discovery. By leveraging the transformations outlined above, medicinal chemists can efficiently generate focused libraries to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
The strategic incorporation of 5-methyl-2-phenyl-4-vinyloxazole into bioactive compounds has yielded promising therapeutic candidates across multiple disease areas. Its molecular architecture enables unique target interactions that translate to enhanced pharmacological profiles:
Anticancer Agents: Vinyl-substituted oxazoles demonstrate exceptional potency as microtubule-targeting agents. Compound 4g [2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole], featuring a vinylogous trimethoxyphenyl system, inhibits tubulin polymerization at submicromolar concentrations (IC₅₀ = 0.42 μM) and exhibits antiproliferative activity against seven human cancer cell lines with IC₅₀ values of 0.35-4.6 nM—significantly surpassing reference compound combretastatin A-4 [4]. The vinyl spacer optimally positions the trimethoxyphenyl pharmacophore within the colchicine binding site while the oxazole nitrogen forms a critical hydrogen bond with β-tubulin's Cys241 residue. In vivo evaluation demonstrates that these compounds reduce tumor mass at doses tenfold lower than combretastatin A-4 phosphate prodrug, suggesting superior therapeutic indices [4].
Antimicrobial Agents: The vinyl-oxazole moiety enhances penetration through microbial membranes and facilitates target interactions. Hybrid molecules combining 4-vinyloxazole with thiazole (e.g., 2-(2-aryl-4-methyl-thiazol-5-yl)-5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazoles) exhibit broad-spectrum activity against Candida albicans, Candida tropicalis, Aspergillus niger, and Aspergillus flavus [6]. Molecular hybridization strategies exploit the vinyl group as a linker to connect complementary pharmacophores: the oxazole ring disrupts membrane integrity while the appended heterocycle inhibits essential enzymes. This dual mechanism reduces susceptibility to resistance development [6] [7].
Multifunctional Agents: Amino acid-functionalized vinyloxazoles demonstrate combined antibacterial and antioxidant activities. Conjugates like 2-{5-[(1S)-1-amino-3-(methylsulfanyl)propyl]-1,3,4-oxadiazol-2-yl}phenol (derived from 4-vinyloxazole precursors) exhibit potent radical scavenging in DPPH, FRAP, and TAC assays while inhibiting growth of Gram-positive (Staphylococcus aureus, Bacillus cereus, Listeria innocua) and Gram-negative pathogens (Pseudomonas aeruginosa, Escherichia coli) [9]. The vinyl group enables covalent attachment of phenolic antioxidant moieties and cationic amino acid residues, creating molecules that simultaneously combat microbial infection and oxidative stress—a valuable approach for treating inflammatory infectious conditions.
The development potential of 5-methyl-2-phenyl-4-vinyloxazole derivatives is further evidenced by their favorable drug-like properties. Calculated physicochemical parameters for representative compounds (molecular weight 280-350 g/mol, logP 2.5-3.5, topological polar surface area 50-70 Ų) align with Lipinski's criteria for oral bioavailability [4] [9]. Metabolic studies indicate that the vinyl group undergoes controlled oxidation to non-toxic metabolites, primarily via epoxide intermediates that rapidly hydrolyze to diols [6]. These attributes position vinyl-substituted oxazoles as promising candidates for advanced preclinical development across therapeutic areas.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6